N~2~-Acetyl-N,N-dibenzyl-L-leucinamide
Description
N²-Acetyl-N,N-dibenzyl-L-leucinamide is a synthetic organic compound derived from the amino acid L-leucine. Its structure features an acetyl group at the N² position, two benzyl groups attached to the nitrogen atom, and a leucinamide backbone. The systematic name follows IUPAC nomenclature rules for diacylamino derivatives (Rule C-826.1 and C-826.3, ), where the compound can be described as a secondary amide with multiple acyl substituents.
Key structural attributes include:
- Molecular formula: Likely C₂₆H₃₂N₂O₂ (inferred from substituents).
- Functional groups: Acetyl (CH₃CO-), dibenzyl (C₆H₅CH₂-), and a terminal amide (-CONH₂).
- Chirality: Retains the L-configuration from leucine, critical for biological interactions.
Properties
CAS No. |
87783-61-7 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-N,N-dibenzyl-4-methylpentanamide |
InChI |
InChI=1S/C22H28N2O2/c1-17(2)14-21(23-18(3)25)22(26)24(15-19-10-6-4-7-11-19)16-20-12-8-5-9-13-20/h4-13,17,21H,14-16H2,1-3H3,(H,23,25)/t21-/m0/s1 |
InChI Key |
BNWXGBQWDLPCNB-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N,N-dibenzyl-L-leucinamide typically involves the acetylation of N,N-dibenzyl-L-leucinamide. One common method is the reaction of N,N-dibenzyl-L-leucinamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired acetylated product .
Industrial Production Methods
Industrial production of N2-Acetyl-N,N-dibenzyl-L-leucinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of N2-Acetyl-N,N-dibenzyl-L-leucinamide oxides.
Reduction: Formation of N2-Hydroxy-N,N-dibenzyl-L-leucinamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~2~-Acetyl-N,N-dibenzyl-L-leucinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Acetyl-N,N-dibenzyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The acetyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The benzyl groups may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares N²-Acetyl-N,N-dibenzyl-L-leucinamide with three analogous compounds:
*Estimated based on substituents; exact mass may vary.
Key Observations:
Steric Effects : The dibenzyl and acetyl groups in the target compound confer significant steric bulk compared to simpler analogs like N-ethyl-L-leucinamide. This bulk likely enhances resistance to proteolytic cleavage, making it valuable in peptide-based drug design .
Polarity and Solubility: The benzyl groups increase lipophilicity, reducing aqueous solubility compared to the benzyloxycarbonyl-pyrrolidinone derivative in , which has polar carbonyl and pyrrolidinone groups .
Biological Activity: The compound in includes a pyrrolidinone ring, a structural motif known to interact with viral proteases, whereas the target compound’s dibenzyl groups may favor interactions with hydrophobic enzyme pockets .
Pharmacological Relevance
- The target compound’s acetyl and dibenzyl groups mimic natural peptide substrates while resisting metabolic breakdown, a feature shared with the benzyloxycarbonyl derivative in but absent in smaller analogs .
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